3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine
CAS No.: 59808-69-4
Cat. No.: VC17318208
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine - 59808-69-4](/images/structure/VC17318208.png)
CAS No. | 59808-69-4 |
---|---|
Molecular Formula | C5H6N6 |
Molecular Weight | 150.14 g/mol |
IUPAC Name | 3-methyl-5H-imidazo[4,5-d]triazin-4-imine |
Standard InChI | InChI=1S/C5H6N6/c1-11-4(6)3-5(9-10-11)8-2-7-3/h2,6H,1H3,(H,7,8) |
Standard InChI Key | UTGAEDBGMNEJNZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=N)C2=C(N=CN2)N=N1 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an imidazo[4,5-d] triazine scaffold, where the imidazole ring (positions 4 and 5) is fused with a triazine moiety (positions 1, 2, and 3). The methyl group at the 3-position and the amine at the 4-position contribute to its electronic and steric profile, influencing reactivity and biological interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 150.14 g/mol |
IUPAC Name | 3-methyl-5H-imidazo[4,5-d]triazin-4-imine |
Canonical SMILES | CN1C(=N)C2=C(N=CN2)N=N1 |
InChI Key | UTGAEDBGMNEJNZ-UHFFFAOYSA-N |
The planar fused-ring system facilitates π-π stacking interactions, while the exocyclic amine group enables hydrogen bonding, critical for its biochemical activity .
Synthesis and Optimization
Conventional Cyclization Methods
The most widely reported synthesis involves cyclization of 2-aminobenzimidazole with formamide under catalytic conditions. Polyphosphoric acid (PPA) is employed as a Brønsted acid catalyst at 150–200°C, yielding the target compound in 60–75% efficiency. The reaction proceeds via nucleophilic attack of the benzimidazole amine on the formamide carbonyl, followed by dehydration and ring closure.
Table 2: Representative Synthesis Conditions
Precursor | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
2-Aminobenzimidazole | PPA | 180 | 68 |
2-Aminoimidazole | HCl/NaNO₂ | 5 (ice bath) | 45 |
Applications in Plant Science
Growth Modulation
At concentrations of 10–50 µM, 3-Methyl-3H-imidazo[4,5-d] triazin-4-amine enhances root elongation in Oryza sativa (rice) by 22–37% and increases biomass accumulation in Solanum lycopersicum (tomato) by 15–29%. Conversely, concentrations above 100 µM exhibit phytotoxic effects, reducing chlorophyll content by 40–60% in Arabidopsis thaliana. The dual activity suggests role-dependent interaction with auxin signaling pathways.
Table 3: Concentration-Dependent Effects on Plants
Plant Species | Optimal Conc. (µM) | Effect |
---|---|---|
Oryza sativa | 30 | 34% root elongation |
Solanum lycopersicum | 50 | 28% biomass increase |
Arabidopsis thaliana | >100 | 55% chlorophyll reduction |
Biochemical and Pharmacological Relevance
Enzyme Inhibition
The compound’s planar structure allows insertion into enzyme active sites, competitively inhibiting xanthine oxidase () and dipeptidyl peptidase-4 (). Molecular docking studies suggest that the triazine nitrogen atoms coordinate with catalytic residues (e.g., Glu802 in xanthine oxidase), while the methyl group minimizes steric hindrance .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume